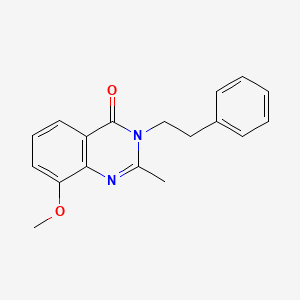
8-Methoxy-2-methyl-3-(2-phenylethyl)quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-2-methyl-3-(2-phenylethyl)quinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. These compounds have been extensively studied due to their potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2-methyl-3-(2-phenylethyl)quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzamide with 2-phenylethyl bromide in the presence of a base, followed by methylation and methoxylation steps .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
8-Methoxy-2-methyl-3-(2-phenylethyl)quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone N-oxides.
Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone scaffold.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are commonly used oxidizing agents.
Reduction: Zinc/acetic acid or sodium borohydride are typical reducing agents.
Substitution: Halogenated quinazolinones can be used as starting materials for substitution reactions with nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinazolinone N-oxides.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinones with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 8-Methoxy-2-methyl-3-(2-phenylethyl)quinazolin-4-one involves its interaction with specific molecular targets. For example, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells. The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylethylquinazolin-4-one: Lacks the methoxy and methyl groups.
8-Methoxyquinazolin-4-one: Lacks the 2-methyl and 2-phenylethyl groups.
2-Methylquinazolin-4-one: Lacks the 8-methoxy and 2-phenylethyl groups.
Uniqueness
8-Methoxy-2-methyl-3-(2-phenylethyl)quinazolin-4-one is unique due to the presence of the methoxy, methyl, and phenylethyl groups, which can influence its biological activity and chemical reactivity. These substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C18H18N2O2 |
|---|---|
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
8-methoxy-2-methyl-3-(2-phenylethyl)quinazolin-4-one |
InChI |
InChI=1S/C18H18N2O2/c1-13-19-17-15(9-6-10-16(17)22-2)18(21)20(13)12-11-14-7-4-3-5-8-14/h3-10H,11-12H2,1-2H3 |
Clé InChI |
ZYZAYPDIQSEVSI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CC=C2OC)C(=O)N1CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/structure/B13835715.png)

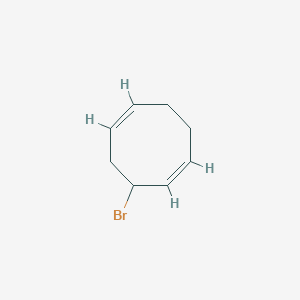

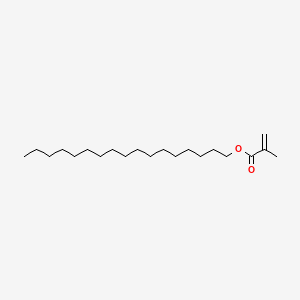
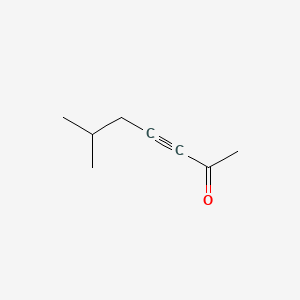
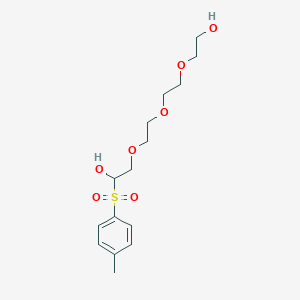
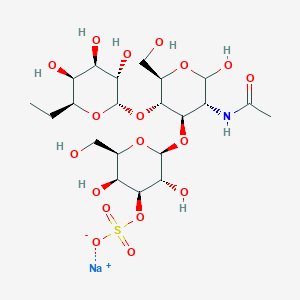
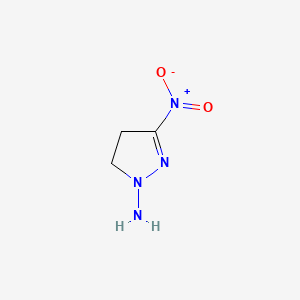

![Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride](/img/structure/B13835773.png)

